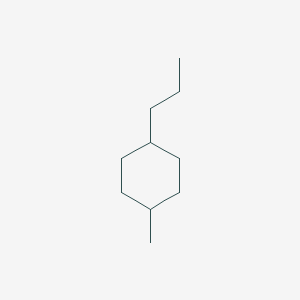

1-Methyl-4-propylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

28352-42-3 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1-methyl-4-propylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

QAXQTVWXIPRDOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C |

Origin of Product |

United States |

Chemical Structure and Isomerism

Molecular Formula and Weight

1-Methyl-4-propylcyclohexane (B14165554) is an aliphatic cyclic hydrocarbon. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | nih.govnih.gov |

| Molar Mass | 140.27 g/mol | nih.gov |

Cis-Trans Isomerism in this compound

Due to the presence of two substituents on the cyclohexane (B81311) ring, this compound exists as two distinct geometric isomers: cis and trans. This type of stereoisomerism arises because the cyclic structure prevents free rotation around the carbon-carbon single bonds of the ring.

cis-1-Methyl-4-propylcyclohexane : In this isomer, the methyl and propyl groups are on the same side of the cyclohexane ring's average plane.

trans-1-Methyl-4-propylcyclohexane : In this isomer, the methyl and propyl groups are on opposite sides of the ring's average plane.

These isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with different physical and chemical properties.

Chair Conformations of Cis and Trans Isomers

To minimize angle and torsional strain, this compound adopts a chair conformation. Each geometric isomer exists as an equilibrium of two interconverting chair conformers.

trans Isomer : The trans isomer can exist in two chair conformations: one with both the methyl and propyl groups in equatorial positions (di-equatorial) and another, after a ring-flip, with both groups in axial positions (di-axial). The di-equatorial conformation is significantly more stable because it avoids the highly unfavorable 1,3-diaxial steric interactions that destabilize the di-axial form. Therefore, the trans isomer exists almost exclusively in the di-equatorial conformation.

cis Isomer : For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. A ring-flip interconverts the two, swapping their positions. This results in two different chair conformers: one with an axial methyl group and an equatorial propyl group, and another with an equatorial methyl group and an axial propyl group. These two conformers are not equal in energy; the one with the larger propyl group in the more stable equatorial position is favored at equilibrium. chemeo.com

Conformational Analysis and Dynamic Stereochemistry

Chair Conformations of 1-Methyl-4-propylcyclohexane (B14165554)

Like other substituted cyclohexanes, this compound exists as an equilibrium mixture of two interconverting chair conformations. spcmc.ac.in This interconversion process is known as a ring flip. pressbooks.pub The molecule can exist as two different geometric isomers, cis and trans, depending on the relative orientation of the methyl and propyl groups.

For the cis isomer, one substituent is in an axial position while the other is in an equatorial position in one chair form. After a ring flip, their positions are reversed. libretexts.org For the trans isomer, both substituents are either axial or both are equatorial. askthenerd.com A ring flip converts the diaxial conformation to the diequatorial one, and vice versa. askthenerd.com

Axial and Equatorial Isomers

In a cyclohexane (B81311) chair, substituents can occupy two distinct types of positions: axial and equatorial. fiveable.me Axial bonds are parallel to the main symmetry axis of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. libretexts.org The relative stability of a given conformer is determined by the steric bulk of the substituents and their placement in these positions.

cis-1-Methyl-4-propylcyclohexane : This isomer has two possible chair conformations that are in equilibrium.

One conformer has an axial methyl group and an equatorial propyl group.

The other, ring-flipped conformer has an equatorial methyl group and an axial propyl group. brainly.comlibretexts.org

trans-1-Methyl-4-propylcyclohexane : This isomer also has two interconverting chair conformations.

One conformer has both the methyl and propyl groups in equatorial positions (diequatorial). chegg.com

The other conformer has both groups in axial positions (diaxial). askthenerd.comchegg.com

Generally, substituents prefer the more spacious equatorial position to minimize steric strain. pearson.com The most stable conformation for a disubstituted cyclohexane is the one that places the largest substituent group in an equatorial position. brainly.compressbooks.pub Therefore, for cis-1-methyl-4-propylcyclohexane, the conformer with the larger propyl group in the equatorial position and the methyl group in the axial position is more stable. brainly.com For the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation. askthenerd.com

1,3-Diaxial Interactions and Steric Strain Analysis

The primary source of steric strain in axial conformers arises from 1,3-diaxial interactions. libretexts.org This refers to the unfavorable steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) located on the same side of the ring, three carbons away. fiveable.mefiveable.me These interactions are essentially gauche interactions, similar to those observed in the Newman projection of butane. libretexts.orgchemistrysteps.com

When a methyl or propyl group occupies an axial position, it experiences steric crowding from the axial hydrogens at the C3 and C5 positions (relative to the substituent at C1). libretexts.orgchemistrysteps.com Because the propyl group is bulkier than the methyl group, it creates a greater degree of steric strain when in an axial position.

In cis-1-methyl-4-propylcyclohexane , the conformer with an axial propyl group is less stable due to the significant 1,3-diaxial interactions between the propyl group and the axial hydrogens. The conformer with the axial methyl group is more stable as its 1,3-diaxial interactions are less energetically costly. libretexts.org

In trans-1-methyl-4-propylcyclohexane , the diaxial conformer is highly unstable. It suffers from 1,3-diaxial interactions for both the axial methyl group and the axial propyl group. The diequatorial conformer avoids these destabilizing interactions and is therefore the overwhelmingly preferred conformation. askthenerd.com

Conformational Equilibria and A-Values

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is known as its conformational free energy difference, or "A-value". masterorganicchemistry.comwikipedia.org The A-value quantifies the steric preference of a substituent for the equatorial position; a larger A-value signifies a greater preference for the equatorial position due to increased steric strain in the axial position. masterorganicchemistry.comwikipedia.org These A-values are additive and can be used to estimate the relative stability of different conformations in disubstituted cyclohexanes. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | 1.7 - 1.8 | 7.1 - 7.6 |

| Ethyl (-CH₂CH₃) | 1.8 - 2.0 | 7.5 - 8.4 |

| Isopropyl (-CH(CH₃)₂) | 2.1 - 2.2 | 8.8 - 9.2 |

| n-Propyl (-CH₂CH₂CH₃) | ~2.0 | ~8.4 |

| Phenyl (-C₆H₅) | 2.9 - 3.0 | 12.1 - 12.6 |

| tert-Butyl (-C(CH₃)₃) | >4.5 | >20 |

Data compiled from multiple sources. askthenerd.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comoregonstate.eduubc.ca The value for the n-propyl group is estimated to be similar to the ethyl group, as rotation around the C-C bond allows it to orient itself to minimize interactions, resulting in only a slight difference from a methyl group. libretexts.orglibretexts.org

Determination of Conformational Energies (ΔG°, ΔH°)

The difference in Gibbs free energy (ΔG°) between two conformers determines the position of the conformational equilibrium. The equilibrium constant (K) is related to ΔG° by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.orgmasterorganicchemistry.com The total strain energy for a given conformer can be estimated by summing the A-values of all its axial substituents. masterorganicchemistry.com

cis-1-Methyl-4-propylcyclohexane :

Conformer 1 (axial methyl, equatorial propyl): Strain energy ≈ A-value(methyl) = 1.7 kcal/mol . askthenerd.com

Conformer 2 (equatorial methyl, axial propyl): Strain energy ≈ A-value(propyl) ≈ 2.0 kcal/mol .

The energy difference (ΔG°) is approximately 0.3 kcal/mol (2.0 - 1.7), favoring the conformer with the axial methyl group.

trans-1-Methyl-4-propylcyclohexane :

Conformer 1 (diequatorial): Strain energy ≈ 0 kcal/mol . askthenerd.com

Conformer 2 (diaxial): Strain energy ≈ A-value(methyl) + A-value(propyl) ≈ 1.7 + 2.0 = 3.7 kcal/mol . askthenerd.com

The diequatorial conformer is significantly more stable by about 3.7 kcal/mol.

The enthalpy change (ΔH°) for the conformational equilibrium is largely driven by the change in steric strain. For these non-polar alkylcyclohexanes, the entropy difference (ΔS°) between conformers is typically small, so ΔH° is very close to ΔG°.

Factors Influencing Conformational Preferences of Alkyl Substituents

The primary factor dictating the preference for the equatorial position is steric hindrance. fiveable.me Larger, bulkier alkyl groups experience more severe 1,3-diaxial interactions, leading to a stronger preference for the equatorial position to minimize this steric strain. pressbooks.pub This is evident in the increasing A-values from methyl to ethyl to isopropyl. oregonstate.edu

Another factor is bond length. For instance, halogens like bromine have a longer carbon-halogen bond compared to a carbon-carbon bond. This increased distance from the ring can reduce the severity of 1,3-diaxial interactions compared to what might be expected based on atomic size alone. masterorganicchemistry.com For alkyl groups, the ability to rotate around C-C single bonds can also influence strain. An n-propyl group, for example, can adopt a conformation that points the end of its chain away from the ring, which is why its A-value is not significantly larger than that of an ethyl group. libretexts.org

Conformational Dynamics: Ring Flipping Barriers

For monosubstituted and simple disubstituted cyclohexanes like this compound, the energy barrier to ring inversion is not significantly different from that of cyclohexane itself. spcmc.ac.in Although the two chair conformations for the cis and trans isomers have different energies, the transition state energy remains relatively constant, leading to a rapid equilibrium between the conformers at ambient temperatures. spcmc.ac.in Because of this rapid interconversion, it is often not possible to isolate individual conformers at room temperature. wikipedia.org

Synthetic Methodologies and Route Development

Novel Approaches for Alkylcyclohexane Synthesis

Recent research has focused on developing efficient and selective methods for producing alkylcyclohexanes, driven by their importance as high-energy-density biofuels and as intermediates in the chemical industry.

A primary route to alkylcyclohexanes is the catalytic hydrogenation of corresponding aromatic compounds. echemi.com This process typically involves the saturation of the aromatic ring under hydrogen pressure using transition metal catalysts. researchgate.net For instance, the synthesis of 1-methyl-4-propylcyclohexane (B14165554) can be envisioned starting from 1-methyl-4-propylbenzene.

Hydrodeoxygenation (HDO) offers an alternative pathway, particularly from biomass-derived feedstocks. mdpi.comacs.org This method involves the removal of oxygen atoms from functionalized aromatic precursors, such as phenols or ketones, followed by or concurrent with hydrogenation of the aromatic ring. researchgate.netmdpi.com The reaction can proceed through different pathways, including a direct deoxygenation route or a hydrogenation-dehydration-hydrogenation sequence. acs.org The choice of catalyst and reaction conditions, such as temperature and pressure, plays a crucial role in directing the selectivity towards the desired alkylcyclohexane product. researchgate.netresearchgate.net For example, rhodium nanoparticles supported on an ionic liquid phase have been shown to be effective for the selective hydrogenation and hydrodeoxygenation of aromatic ketones. researchgate.net

Table 1: Catalyst Systems for Hydrogenation and Hydrodeoxygenation

| Catalyst System | Precursor Type | Product(s) | Key Features | Reference |

| Rh@SILP(Ph3-P-NTf2) | Aromatic Ketones | Cyclohexane (B81311) Derivatives | High activity and selectivity, temperature-controlled pathways. | researchgate.net |

| Ruthenium-Nickel | 4-Alkylbenzoic Acids | trans-4-Alkylcyclohexanecarboxylic Acids | Efficient hydrogenation followed by isomerization. | lookchem.com |

| Rh/Silica (B1680970) | Oxygen-substituted Aromatics | Cyclohexane, Cyclohexanol, Cyclohexanone (B45756) | Low-temperature process, product distribution depends on substrate. | researchgate.net |

| MoS2/C | Methyl Palmitate | n-C15-C16 and i-C15-C16 alkanes | Combines hydrodeoxygenation and isomerization. | researchgate.net |

This table provides examples of catalyst systems and is not an exhaustive list.

Direct alkylation of cyclohexane or its derivatives is another approach to synthesize this compound. echemi.com This can involve Friedel-Crafts alkylation, where an alkyl halide reacts with the cyclohexane ring in the presence of a Lewis acid catalyst. However, this method can sometimes suffer from a lack of selectivity, leading to over-alkylation or rearrangements. echemi.com

A more controlled approach involves the alkylation of pre-functionalized cyclohexane rings, such as cyclohexanones or cyclohexanediones. google.comsci-hub.se For example, 1,1-bis(4-aminophenyl)-3-alkylcyclohexanes have been synthesized by reacting the corresponding 3-alkylcyclohexanone with aniline. google.com The synthesis of this compound could potentially be achieved through a stepwise introduction of the methyl and propyl groups onto a suitable cyclohexane precursor.

Cycloaddition Reactions in Precursor Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings and can be employed to create precursors for this compound. wikipedia.orglibretexts.org

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org To synthesize a precursor for this compound, a diene and dienophile bearing the appropriate functionalities that can be converted to methyl and propyl groups would be selected. For example, a reaction between a diene with a methyl substituent and a dienophile with a propyl or a precursor to a propyl group could generate a cyclohexene intermediate. This intermediate would then require subsequent hydrogenation of the double bond and any other necessary functional group transformations to yield the final product. chegg.com The reaction is highly stereospecific, allowing for good control over the relative stereochemistry of the substituents on the newly formed ring.

Table 2: Example of a Diels-Alder Approach

| Diene | Dienophile | Intermediate Product | Subsequent Steps | Final Product |

| Isoprene (B109036) (2-methyl-1,3-butadiene) | 1-Pentene (B89616) | 1-Methyl-4-propylcyclohexene | Hydrogenation | This compound |

This table presents a hypothetical synthetic route.

The concerted mechanism of the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product. This stereospecificity is a key advantage for controlling the formation of specific isomers of substituted cyclohexenes. The "endo rule" often governs the stereochemical outcome of the reaction, although exceptions can occur. libretexts.org By carefully choosing the diene and dienophile, it is possible to synthesize a cyclohexene precursor with the desired relative arrangement of the methyl and propyl substituents, which is then carried through to the final this compound product upon hydrogenation.

Multi-Step Synthesis Design and Optimization

For complex molecules, a retrosynthetic analysis is often employed to break down the target molecule into simpler, more readily available precursors. For this compound, this could involve disconnecting the methyl and propyl groups to identify potential alkylation strategies or breaking the cyclohexane ring to reveal possible diene and dienophile precursors for a Diels-Alder approach. The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a modern strategy to improve the efficiency of multi-step syntheses. acs.org

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. masterorganicchemistry.com For this compound, several disconnections can be envisioned, leading to different synthetic strategies.

A primary disconnection strategy involves breaking the carbon-carbon bonds of the alkyl substituents from the cyclohexane ring. This leads to precursors such as a methyl-substituted cyclohexane and a propyl-containing reagent, or a propyl-substituted cyclohexane and a methyl-containing reagent. However, a more common and practical approach is to consider the entire substituted cyclohexane ring as being formed from an aromatic precursor.

Disconnection Approach 1: Aromatic Precursor

The most straightforward retrosynthetic pathway involves the disconnection of the cyclohexane ring to its corresponding aromatic analogue, 4-propyltoluene. This disconnection is based on the well-established catalytic hydrogenation of aromatic rings.

Target Molecule: this compound

Transform: Catalytic Hydrogenation

Precursor: 4-Propyltoluene

Further disconnection of 4-propyltoluene can proceed in two ways:

Disconnection A (Friedel-Crafts Alkylation): Disconnecting the propyl group leads to toluene (B28343) and a propyl halide (or propene) as starting materials. This route, however, is prone to carbocation rearrangements, which can lead to the formation of the isopropyl isomer.

Disconnection B (Friedel-Crafts Acylation followed by Reduction): A more reliable method involves disconnecting the propyl group to a propanoyl group. This leads to 4-methylacetophenone (from Friedel-Crafts acylation of toluene with propanoyl chloride) which can then be reduced to 4-propyltoluene. This two-step sequence avoids the issue of carbocation rearrangement. masterorganicchemistry.comchemistrysteps.comdoubtnut.comlibretexts.org

Disconnection Approach 2: Cyclohexanone Precursor

Another viable retrosynthetic route starts by functionalizing the cyclohexane ring at one of the substituted positions. For instance, a C-O bond can be introduced, leading to a tertiary alcohol, 1-methyl-4-propylcyclohexanol.

Target Molecule: this compound

Transform: Dehydration followed by Hydrogenation

Precursor: 1-Methyl-4-propylcyclohexanol

This alcohol can be further disconnected via a Grignard reaction.

Transform: Grignard Reaction

Precursors: 4-Propylcyclohexanone and a methyl Grignard reagent (e.g., methylmagnesium bromide), or cyclohexanone and a propyl Grignard reagent (e.g., propylmagnesium bromide). vaia.comkhanacademy.orglibretexts.orgpressbooks.pub

Disconnection Approach 3: Diels-Alder Reaction

The cyclohexane ring itself can be constructed through a [4+2] cycloaddition, known as the Diels-Alder reaction. tardigrade.innih.govnih.gov This would involve the reaction of a suitable diene and a dienophile to form a cyclohexene derivative, which is then hydrogenated.

Target Molecule: this compound

Transform: Hydrogenation

Precursor: A substituted cyclohexene (e.g., 1-methyl-4-propyl-1-cyclohexene)

Transform: Diels-Alder Reaction

Precursors: A diene (e.g., isoprene) and a dienophile (e.g., 1-pentene). researchgate.netacs.org

Development of Efficient and Selective Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be developed. The efficiency and selectivity of these routes depend on the choice of reagents, catalysts, and reaction conditions.

Route 1: Catalytic Hydrogenation of 4-Propyltoluene

This is often the most direct and industrially viable route. The synthesis begins with the Friedel-Crafts acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-methylpropiophenone. This avoids the rearrangement that can occur with direct Friedel-Crafts alkylation. The resulting ketone is then reduced to 4-propyltoluene, commonly via a Clemmensen or Wolff-Kishner reduction. doubtnut.comlibretexts.org The final step is the catalytic hydrogenation of the aromatic ring of 4-propyltoluene to yield this compound.

The hydrogenation of substituted benzenes is a well-studied process, and various catalysts can be employed. gla.ac.uk Rhodium on silica (Rh/SiO₂) and platinum-based catalysts are particularly effective for the hydrogenation of aromatic rings under relatively mild conditions. gla.ac.uksci-hub.se

Route 2: Grignard Reaction with a Cyclohexanone Derivative

This route offers a versatile laboratory-scale synthesis. The synthesis can start from cyclohexanone, which is reacted with propylmagnesium bromide in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to yield 1-propylcyclohexanol. This alcohol is then dehydrated, typically using an acid catalyst, to form 1-propyl-1-cyclohexene. Subsequent reaction with a methylating agent or further functionalization followed by methylation can lead to a precursor that can be hydrogenated to the final product.

Alternatively, starting with 4-propylcyclohexanone, a Grignard reaction with methylmagnesium bromide would yield 1-methyl-4-propylcyclohexanol. This tertiary alcohol can then be dehydrated to a mixture of alkenes, primarily 1-methyl-4-propyl-1-cyclohexene and 4-propyl-1-methylenecyclohexane. Catalytic hydrogenation of this alkene mixture would then produce this compound.

Route 3: Diels-Alder Cycloaddition

A convergent approach involves the construction of the six-membered ring using a Diels-Alder reaction. For instance, the reaction of isoprene (the diene) with 1-pentene (the dienophile) can, in principle, form a substituted cyclohexene. However, this specific reaction may lack regioselectivity and can be low-yielding due to the unactivated nature of the dienophile. The reaction can be promoted under thermal conditions or with the use of Lewis acid catalysts. nih.gov The resulting cyclohexene adduct would then be hydrogenated to afford this compound.

Interactive Data Table: Comparison of Synthetic Precursors and Intermediates

| Precursor/Intermediate Name | Molecular Formula | Role in Synthesis |

| 4-Propyltoluene | C₁₀H₁₄ | Aromatic precursor for hydrogenation |

| 4-Methylpropiophenone | C₁₀H₁₂O | Ketone intermediate in Friedel-Crafts route |

| 4-Propylcyclohexanone | C₉H₁₆O | Ketone precursor for Grignard reaction |

| 1-Methyl-4-propylcyclohexanol | C₁₀H₂₀O | Tertiary alcohol intermediate |

| 1-Methyl-4-propyl-1-cyclohexene | C₁₀H₁₈ | Alkene intermediate for hydrogenation |

| Isoprene | C₅H₈ | Diene in Diels-Alder reaction |

| 1-Pentene | C₅H₁₀ | Dienophile in Diels-Alder reaction |

Interactive Data Table: Research Findings on Relevant Synthetic Transformations

| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Product | Yield/Selectivity | Reference |

| Friedel-Crafts Acylation | Benzene | Propanoyl chloride, AlCl₃ | - | Propiophenone | Good | libretexts.org |

| Clemmensen Reduction | Propiophenone | Zn(Hg), HCl | - | Propylbenzene | Good | doubtnut.com |

| Catalytic Hydrogenation | Toluene | Pt₀.₇₇Rh₁@HMSNs, H₂ | 30 °C, 0.1 MPa | Methylcyclohexane (B89554) | 100% | sci-hub.se |

| Catalytic Hydrogenation | Isoeugenol | Pt/H-Beta-25 | 200 °C, 30 bar H₂ | Propylcyclohexane (B167486) | 56% yield | abo.fi |

| Grignard Reaction | Cyclohexanone | Propylmagnesium bromide, then H₃O⁺ | Ether/THF | 1-Propylcyclohexanol | High | vaia.com |

| Diels-Alder Reaction | Cyclopentadiene | 1-Pentene, then H₂/Pd/C | 170 °C | Bicyclo[2.2.1]heptane derivative | High | acs.org |

| Hydrodeoxygenation | Dihydroeugenol | Ru/C, Nb₂O₅, H₂ | 250 °C | Propylcyclohexane | 100% conversion, high selectivity | osti.gov |

Chemical Reactivity and Transformation Studies

Oxidation and Reduction Pathways Relevant to 1-Methyl-4-propylcyclohexane (B14165554)

Oxidation:

This compound, like other alkanes, can undergo oxidation, particularly at high temperatures (combustion) or in the presence of strong oxidizing agents. The products of oxidation depend heavily on the reaction conditions.

Complete combustion in the presence of excess oxygen yields carbon dioxide and water. However, under controlled conditions or with specific chemical oxidants, partial oxidation can occur. Studies on the oxidation of the closely related n-propylcyclohexane provide significant insights into these pathways. The oxidation of n-propylcyclohexane is known to proceed via H-atom abstraction, leading to the formation of various propyl-cyclohexyl radicals. These radicals can then react further, often through β-scission, to yield a range of smaller molecules such as ethylene, propene, and cyclohexene (B86901). fiveable.meresearchgate.net

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under vigorous conditions (e.g., heat, acidic or basic medium), the cyclohexane (B81311) ring can be cleaved. libretexts.org The tertiary carbons in this compound, being more activated, are likely initial sites of attack. The ultimate products of such exhaustive oxidation would likely be a mixture of dicarboxylic acids. For instance, oxidation of the alkyl side chains at the benzylic position of alkylbenzenes is a common reaction, yielding benzoic acid. masterorganicchemistry.com By analogy, if the cyclohexane ring were to be aromatized first, the propyl and methyl groups would be oxidized to a carboxylic acid.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent/Condition | Potential Product(s) | Reaction Type |

| Excess O₂, High Temperature | CO₂ + H₂O | Complete Combustion |

| Limited O₂, High Temperature | CO, Soot, smaller hydrocarbons | Incomplete Combustion |

| Strong Oxidants (e.g., KMnO₄) | Dicarboxylic acids, smaller oxygenated fragments | Oxidative Cleavage |

Reduction:

As a fully saturated hydrocarbon, this compound is not susceptible to reduction under standard chemical conditions. Reduction reactions typically involve the addition of hydrogen across double or triple bonds or the removal of electronegative atoms. Since this compound lacks these features, it is generally inert to common reducing agents like H₂/Pd, NaBH₄, or LiAlH₄. Reduction would only be a relevant transformation for oxidized or halogenated derivatives of the parent compound. For example, a derivative like 4-propylcyclohexane-1-carbaldehyde (B1285431) can be reduced to the corresponding alcohol. smolecule.com

Reactions with Specific Reagents and Catalytic Transformations

The reactivity of this compound with specific reagents is limited due to its non-polar, unactivated nature. It is generally unreactive towards acids, bases, and mild oxidizing or reducing agents at room temperature.

However, significant transformations can be achieved using specific catalysts, particularly at elevated temperatures. One of the most important industrial reactions of alkylcyclohexanes is catalytic dehydrogenation . In this process, the cycloalkane is passed over a catalyst, typically a noble metal such as platinum (Pt) or palladium (Pd) supported on alumina (B75360) (Al₂O₃), at high temperatures (300-500 °C). acs.orgnih.gov This results in the removal of hydrogen atoms and the formation of an aromatic ring. For this compound, this reaction would yield 1-methyl-4-propylbenzene .

This transformation is a key reaction in catalytic reforming, a process used in the petroleum industry to increase the octane (B31449) number of gasoline. The dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) is a well-studied example of this reaction type. nih.gov

Table 3: Catalytic Dehydrogenation of this compound

| Reaction | Catalyst | Conditions | Product |

| Catalytic Dehydrogenation | Pt/Al₂O₃ or Pd/Al₂O₃ | High Temperature (e.g., 300-500 °C) | 1-Methyl-4-propylbenzene + 3H₂ |

Under different catalytic conditions, such as in the presence of certain acidic catalysts, isomerization or cracking of the alkyl groups or the cyclohexane ring can occur. For instance, studies on the hydrodeoxygenation of propylphenols have noted the formation of cyclopentane (B165970) derivatives through isomerization and ring contraction of the cyclohexane ring under specific catalytic conditions. d-nb.info

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereoisomers of 1-methyl-4-propylcyclohexane (B14165554).

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the protons and carbons are highly sensitive to their local electronic and steric environments, which differ significantly between the two isomers due to their distinct conformational preferences.

In the cis isomer, one substituent is in an axial position and the other in an equatorial position, while in the more stable trans isomer, both substituents can occupy equatorial positions. This leads to differences in the observed chemical shifts. For instance, axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. Similarly, the chemical shifts of the ring carbons are influenced by the orientation of the substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Isomers

| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| C1 | 31.5 | 34.8 |

| C2/C6 | 35.7 | 36.2 |

| C3/C5 | 26.4 | 26.9 |

| C4 | 39.8 | 43.1 |

| Methyl (C7) | 22.5 | 22.8 |

| Propyl-CH₂ (C8) | 37.1 | 37.4 |

| Propyl-CH₂ (C9) | 20.9 | 21.1 |

| Propyl-CH₃ (C10) | 14.4 | 14.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The interpretation of coupling constants (J-values) in ¹H NMR spectra also provides crucial information for stereochemical assignment. The magnitude of the coupling between adjacent protons is dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial interactions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity of atoms within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the proton network through the cyclohexane (B81311) ring and the propyl chain. HSQC spectra correlate directly bonded protons and carbons, confirming the assignments made from the 1D spectra.

For more detailed conformational analysis, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized. arxiv.org NOESY detects through-space interactions between protons that are in close proximity, providing definitive evidence for the relative orientation of the methyl and propyl groups in the cis and trans isomers.

Mass Spectrometry (MS) in Structural Analysis.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 140.27 g/mol . nist.govchemspider.com

The fragmentation pattern is characteristic of alkyl-substituted cyclohexanes. libretexts.org Common fragmentation pathways involve the loss of the alkyl substituents. For this compound, significant fragment ions would be expected from the loss of a methyl group ([M-15]⁺) and a propyl group ([M-43]⁺). Further fragmentation of the cyclohexane ring can also occur, leading to a complex pattern of smaller ions that can be used to confirm the structure. libretexts.org While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative intensities of certain fragment ions may be observable. spectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. masterorganicchemistry.com For this compound, which is an alkane, the IR spectrum is characterized by absorptions corresponding to C-H bond stretching and bending vibrations. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorptions for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (sp³ C-H) | 3000-2850 | Strong |

| CH₂ bending (scissoring) | 1470-1450 | Medium |

| CH₃ bending (asymmetric) | ~1465 | Medium |

| CH₃ bending (symmetric) | ~1375 | Medium |

Source: Based on general IR correlation tables for alkanes. libretexts.orglibretexts.org

The absence of significant absorptions in other regions of the spectrum (e.g., for C=O, O-H, or C=C bonds) confirms the saturated hydrocarbon nature of the molecule. masterorganicchemistry.com While IR spectroscopy is excellent for identifying the presence of alkane functional groups, it is generally not sufficient on its own to differentiate between the cis and trans stereoisomers of this compound, as their IR spectra are expected to be very similar. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) in Isomer Separation and Structural Analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. core.ac.uk A GC column with an appropriate stationary phase can be used to separate the cis and trans isomers of this compound based on their different boiling points and interactions with the stationary phase. vurup.skrestek.com Typically, the trans isomer, being more stable and often having a slightly lower boiling point, may elute before the cis isomer.

The separated isomers then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confirmation of the molecular weight and fragmentation pattern of each isomer, providing a high degree of confidence in their identification. core.ac.uk GC-MS is a widely used method for the analysis of complex hydrocarbon mixtures and is well-suited for the characterization of this compound isomers. vurup.sk

Advanced Chromatographic Techniques for Stereoisomer Resolution.

For challenging separations of stereoisomers, advanced chromatographic techniques can be employed. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolution compared to conventional GC. copernicus.org In GCxGC, the effluent from the first column is subjected to a second, different type of column, providing an orthogonal separation mechanism that can resolve closely eluting isomers. copernicus.org

Furthermore, the use of chiral stationary phases in gas chromatography can, in principle, be used to separate enantiomers if the molecule is chiral. While this compound itself is achiral in its cis and trans forms, related chiral substituted cyclohexanes can be resolved using these specialized columns. For diastereomers like the cis and trans isomers of this compound, highly efficient non-chiral columns are typically sufficient for separation. mdpi.com

Computational Chemistry and Molecular Modeling

Quantum Chemistry Calculations for Conformational Analysis

Quantum chemistry calculations are fundamental to understanding the relative stabilities of the different spatial arrangements (conformers) of 1-methyl-4-propylcyclohexane (B14165554). The primary equilibrium of interest is the chair-chair interconversion, which involves the two substituents switching between axial and equatorial positions. For the trans isomer, this involves an equilibrium between (axial-methyl, equatorial-propyl) and (equatorial-methyl, axial-propyl) conformers. For the cis isomer, the equilibrium is between two equivalent (axial-methyl, equatorial-propyl) and (equatorial-methyl, axial-propyl) forms.

Density Functional Theory (DFT) has become a widely used tool for studying conformational equilibria in substituted cyclohexanes due to its excellent balance of computational cost and accuracy. ua.es Various functionals are employed to calculate the energies of the conformational isomers to predict their relative populations.

Studies on similar substituted cyclohexanes have benchmarked numerous DFT functionals. ua.esnih.gov For instance, functionals like B3LYP are popular, but dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically parameterized to handle non-covalent interactions, such as the M06-2X functional, often provide more accurate results for conformational energy differences. ua.esnih.gov The choice of functional is critical, as some methods can overestimate the stability of equatorial conformers. acs.org Geometry optimizations are typically performed using basis sets like 6-31G* or larger, followed by single-point energy calculations with more extensive basis sets to refine the energy values. nih.gov For disubstituted cyclohexanes, DFT calculations can explicitly identify all distinguishable molecular structures and explore the complete interconversion routes between them. researchgate.net

Table 1: Performance of Selected DFT Functionals for A-Value Prediction in Monosubstituted Cyclohexanes

| Functional | Basis Set for Energy | Basis Set for Geometry | RMSE (kcal/mol) | Reference |

|---|---|---|---|---|

| M06-2X | 6-311+G(2df,2p) | M06-2X/6-31G* | 0.20 | nih.gov |

| B3LYP-D3 | 6-311+G** | B3LYP-D3/6-31G* | 0.22 | nih.gov |

Root Mean Squared Error (RMSE) is calculated against experimental A-values for a set of 20 substituents.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a hierarchical approach to achieving high accuracy. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational but often quantitatively inaccurate picture. scielo.brnih.gov

More sophisticated methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide much more reliable energy predictions. ua.esacs.orgnih.gov In particular, the "gold standard" for small molecules is considered to be Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), extrapolated to the complete basis set (CBS) limit. acs.orgmst.edu Such high-level calculations serve as benchmarks for calibrating more cost-effective methods like DFT. acs.orgmst.edu

The choice of the basis set is crucial for the accuracy of ab initio calculations. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(2df,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are commonly used. acs.orgscielo.brnih.gov Larger basis sets that include diffuse functions (+) and multiple polarization functions (e.g., 2df,p) are necessary to accurately describe the electron distribution and interactions that determine conformational preferences. acs.orgacs.org Studies have shown that for some substituted cyclohexanes, the predicted preference for the equatorial versus the axial conformation can change depending on the level of theory and basis set used. mst.edu

Table 2: Calculated Equatorial-Axial Energy Difference (ΔE in kcal/mol) for Methylcyclohexane (B89554)

| Method | Basis Set | ΔE (kcal/mol) |

|---|---|---|

| HF | aug-cc-pVTZ | -2.69 |

| B3LYP | aug-cc-pVTZ | -2.48 |

| MP2 | aug-cc-pVTZ | -1.82 |

A negative sign indicates the equatorial conformer is more stable. Data from acs.org.

Molecular Mechanics and Dynamics Simulations

While quantum mechanical methods provide high accuracy for individual conformers, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the dynamic behavior and conformational transitions of molecules over time.

Molecular mechanics methods rely on force fields, which are sets of potential energy functions and parameters that describe the molecule's energy as a function of its atomic coordinates. jussieu.fr Several force fields have been developed and are widely used, including AMBER, MMFF94, and OPLS. nih.govacs.org For hydrocarbons like substituted cyclohexanes, specialized force fields have also been developed. For example, the MM4 force field was specifically designed for accurate conformational analysis of alkanes and cycloalkanes. nih.gov

The development and validation of a force field is a rigorous process. acs.orgbyu.edu Parameters for bond stretching, angle bending, and torsional (dihedral) angles are often derived from high-level QM calculations. researchgate.net Non-bonded parameters (van der Waals and electrostatic) are typically fitted to reproduce experimental data for a training set of molecules, such as densities, enthalpies of mixing, or solvation free energies. acs.orgbyu.edu The accuracy of a force field for a specific class of molecules, like substituted cyclohexanes, depends heavily on the quality and relevance of its parameterization data. nih.govbyu.edu For instance, the Sage force field was trained against a large set of QM data and validated on physical property and protein-ligand binding data. acs.org

Molecular dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. This allows for the observation of dynamic processes, such as the "ring flip" in cyclohexane (B81311), which interconverts the two chair conformations. jussieu.frlibretexts.org This process does not happen directly but proceeds through higher-energy twist-boat and boat conformations. nih.govlibretexts.org

By running long MD simulations, it is possible to sample the various conformations accessible to this compound at a given temperature. From the simulation trajectory, one can determine the relative populations of the different conformers and thus calculate the conformational free energy difference (A-value) for the substituents. jussieu.fr Furthermore, specialized computational techniques, such as intrinsic reaction coordinate (IRC) calculations, can be used to map the minimum energy pathway for a conformational change and identify the structure of the transition state connecting the conformers. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Using the optimized geometries of the stable conformers obtained from QM calculations (e.g., DFT), it is possible to compute NMR chemical shielding constants. acs.org These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). acs.org Methods like B3LYP with a reasonably large basis set (e.g., cc-pVTZ) have been shown to predict proton and carbon-13 chemical shifts with good accuracy. acs.org

Since the experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers, accurate prediction requires both reliable calculation of the chemical shifts for each conformer and an accurate determination of their equilibrium populations. nih.gov Discrepancies between calculated and observed spectra can point to inaccuracies in the conformational analysis or the computational method itself. researchgate.net In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further data for structural verification. acs.org

Environmental Fate and Biogeochemical Studies

Biodegradation Pathways of Alkylcyclohexanes

Alkyl-substituted cyclohexanes, including 1-methyl-4-propylcyclohexane (B14165554), are known constituents of petroleum and are subject to microbial degradation in the environment. researchgate.netresearchgate.net The susceptibility of these compounds to microbial attack is generally lower than that of n-alkanes but higher than that of more complex cyclic and acyclic isoprenoids. acs.orgnih.gov The specific degradation pathway is highly dependent on the prevailing redox conditions, primarily whether oxygen is present (aerobic) or absent (anaerobic).

Anaerobic Degradation

In anoxic environments, such as deep-seated oil spills or contaminated sediments, the initial activation of the chemically inert cyclohexane (B81311) ring is a significant biochemical challenge. researchgate.net The primary established mechanism for the anaerobic activation of cyclohexane and its alkylated derivatives involves an unusual addition reaction with fumarate (B1241708). science.govfrontiersin.org This reaction, catalyzed by enzymes like alkylsuccinate synthases, results in the formation of a hydrocarbon-succinate adduct. frontiersin.org For cyclohexane, this leads to the formation of cyclohexylsuccinate. science.govfrontiersin.org This initial product is then further metabolized through a series of reactions analogous to fatty acid β-oxidation. science.gov

A key characteristic of the anaerobic biodegradation of alkylcyclohexane mixtures, as observed in long-term oil spills, is the preferential degradation of the higher-molecular-weight homologs first. researchgate.netusgs.gov This results in a distinctive weathering pattern where the relative concentration of lower-molecular-weight compounds, such as those in the C10 range, may appear to increase in the early to intermediate stages of degradation. researchgate.netusgs.gov This pattern is contrary to what is observed in aerobic degradation or physical weathering processes like evaporation. usgs.gov

Aerobic Degradation

In the presence of oxygen, microorganisms employ a different set of enzymes, primarily oxygenases, to initiate the breakdown of alkylcyclohexanes. researchgate.net Two main aerobic degradation pathways have been proposed for n-alkylcyclohexanes:

Oxidation of the Cyclohexane Ring: This pathway involves the hydroxylation of the cycloalkane ring, followed by oxidation to a ketone. For instance, cyclohexane can be oxidized to cyclohexanone (B45756), which is then converted to a caprolactone (B156226) by a monooxygenase. Subsequent hydrolysis opens the ring, leading to intermediates that can enter central metabolic pathways. researchgate.net

Oxidation of the Alkyl Side-Chain: This mechanism involves the oxidation of the terminal methyl group of the alkyl substituent to a carboxylic acid, which is then shortened via β-oxidation. researchgate.net This pathway is similar to the terminal oxidation pathway for n-alkanes. researchgate.net

In contrast to anaerobic processes, aerobic degradation and physical weathering typically lead to the preferential removal of lower-molecular-weight and more volatile compounds first. usgs.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation Characteristics for Alkylcyclohexanes

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |

| Initial Activation | Monooxygenases catalyze ring or side-chain hydroxylation. researchgate.net | Addition to fumarate to form an alkylsuccinate adduct. science.govfrontiersin.org |

| Degradation Pattern | Preferential loss of lower-molecular-weight homologs. usgs.gov | Preferential loss of higher-molecular-weight homologs. researchgate.netusgs.gov |

| Key Enzymes | Oxygenases, Dehydrogenases. researchgate.net | Alkylsuccinate Synthases. frontiersin.org |

| Relative Rate | Generally faster than anaerobic degradation. | Generally slower than aerobic degradation. |

The specific microbial transformation products of this compound are not extensively documented in scientific literature. However, studies on closely related compounds provide insight into the likely metabolites.

Under anaerobic conditions, the degradation of cyclohexane by sulfate-reducing bacteria has been shown to produce metabolites such as cyclohexylsuccinate , 3-cyclohexylpropionate , and cyclohexanecarboxylate . frontiersin.org These products provide strong evidence for the fumarate addition and subsequent β-oxidation-like pathway. frontiersin.org It is plausible that this compound would undergo a similar transformation, leading to a (1-methyl-4-propylcyclohexyl)succinate adduct as an initial key metabolite.

Under aerobic conditions, studies on methyl- and ethylcyclohexane (B155913) by yeasts such as Candida maltosa and Trichosporon mucoides have identified a variety of metabolites. researchgate.net The transformation processes include:

Hydroxylation of the cyclohexane ring at various positions.

Oxidation of the hydroxylated ring to form ketones.

Oxidation of the alkyl side chain to produce hydroxylated and acidic products. researchgate.net

For this compound, this would suggest the potential formation of various hydroxylated isomers (e.g., on the ring or the propyl chain) and their corresponding ketones and carboxylic acids as primary metabolites.

Microorganisms implicated in the degradation of alkylcyclohexanes include various bacteria and yeasts. Hydrocarbon-degrading bacteria such as Alcanivorax are known to be potent degraders of n-alkanes, branched aliphatics, and alkylcycloalkanes. researchgate.net

Presence and Distribution in Complex Environmental Mixtures (e.g., weathered oils)

This compound, as a C10 alkylcyclohexane, is a common constituent of the saturated hydrocarbon fraction of crude oils and middle distillate fuels like diesel. researchgate.netrsc.org In the event of an oil spill, its distribution within the petroleum mixture changes significantly due to weathering processes, including biodegradation.

In studies of weathered oil from the Deepwater Horizon spill, alkylcyclohexanes were observed to be biodegraded concomitantly with n-alkanes, although to a lesser extent. acs.org The general order of decreasing susceptibility to biodegradation in surface environments was found to be: n-alkanes > methylalkanes and alkylcyclopentanes+alkylcyclohexanes > cyclic and acyclic isoprenoids. acs.org

Long-term studies of oil spill sites under anaerobic conditions, such as the Bemidji, MN crude oil spill, have provided detailed insights into the fate of alkylcyclohexanes. researchgate.netusgs.gov At this site, the degradation of alkylcyclohexanes under methanogenic conditions showed a clear pattern of progressive loss from the high-molecular-weight end of the homologous series. researchgate.net This leads to an enrichment of the lower-molecular-weight compounds, which would include this compound, in the residual oil during the intermediate stages of weathering. usgs.gov This characteristic pattern is a key diagnostic feature used in environmental forensics to distinguish anaerobic biodegradation from other weathering processes. researchgate.netusgs.gov

Environmental Monitoring and Analytical Methods for Alkylcyclohexanes

The detection and quantification of this compound and other alkylcyclohexanes in complex environmental matrices like contaminated water, soil, and oil residues require sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and definitive method for the analysis of such compounds. rsc.orgoup.com This technique separates the complex mixture of hydrocarbons in the gas chromatograph, and the mass spectrometer provides structural information for each component, allowing for positive identification and quantification. For sample preparation, solid-phase extraction (SPE) or solid-phase microextraction (SPME) can be used to isolate and pre-concentrate volatile and semi-volatile organic compounds from water or the headspace above a sample. rsc.orgoup.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID) offers significantly enhanced resolving power for extremely complex mixtures like petroleum. GC×GC provides a much more detailed chemical fingerprint by separating compounds on two different columns based on volatility and polarity. This technique can resolve thousands of individual compounds, including numerous isomers of alkylcyclohexanes, from the "unresolved complex mixture" (UCM) often seen in chromatograms of weathered oil. The structured nature of GC×GC chromatograms, where compounds group by chemical class, facilitates the identification and tracking of weathering patterns for specific compound classes like alkylcyclohexanes.

Table 2: Analytical Methods for Alkylcyclohexane Analysis

| Method | Principle | Application | Advantages |

| GC-MS | Separates compounds by boiling point/polarity (GC) and identifies them by their mass-to-charge ratio (MS). | Routine analysis and quantification of known target compounds in environmental samples. rsc.orgoup.com | High selectivity and sensitivity; provides structural information for confident identification. |

| GC×GC-TOF-MS/FID | Two-dimensional separation (volatility and polarity) provides enhanced resolution for complex mixtures. | Detailed fingerprinting of weathered oil, resolving previously co-eluting compounds and the UCM. | Superior peak capacity and resolution; structured chromatograms aid in compound class identification. |

| SPME | A solvent-free extraction technique using a coated fiber to adsorb and concentrate analytes from a sample. rsc.org | Sample preparation for GC-MS, particularly for volatile and semi-volatile compounds in water or air. rsc.org | Simple, sensitive, and solvent-free pre-concentration method. rsc.org |

Applications in Advanced Chemical Synthesis and Material Science Research

1-Methyl-4-propylcyclohexane (B14165554) as a Building Block in Complex Molecule Synthesis

While direct, large-scale industrial synthesis using this compound as a primary starting material is not widespread, its structural motif—the 1,4-disubstituted cyclohexane (B81311) ring—is a highly valuable building block in the synthesis of more complex molecules, particularly in the field of materials science.

The utility of the trans-1,4-disubstituted cyclohexane core lies in its rigid and linear geometry. This structural characteristic is essential for the design of liquid crystals. researchgate.netajchem-a.comrsc.org Liquid crystal molecules require a specific shape, often long and rod-like, to align in an ordered fashion and exhibit their characteristic mesophases. The cyclohexane ring provides a non-aromatic, saturated segment that contributes to desirable properties in liquid crystal displays, such as low viscosity and good solubility. The synthesis of such materials often involves coupling pre-functionalized cyclohexane rings into larger molecular structures. researchgate.net For instance, the preparation of liquid crystalline cyclohexylbenzenes and bicyclohexylbenzenes relies on synthetic routes that can effectively create these 1,4-disubstituted patterns. ajchem-a.com

In a broader sense, alkylcyclohexanes serve as versatile intermediates in the production of specialty chemicals. chemistrysteps.com Their synthesis can be achieved through various methods, including the alkylation of cyclohexane derivatives, where careful control of reaction conditions is necessary to achieve the desired stereochemistry (cis or trans). chemistrysteps.com The principles of their synthesis, for example through Diels-Alder reactions followed by reduction, demonstrate how the cyclohexane core can be constructed and functionalized.

Role as a Model Compound in Stereochemical and Conformational Studies

Substituted cyclohexanes are archetypal molecules for studying stereochemistry and conformational analysis. This compound, with two different alkyl substituents, serves as an excellent case study for understanding the energetic preferences of substituents on a six-membered ring.

The cyclohexane ring is not planar; its most stable conformation is the "chair" form, which minimizes both angle strain and torsional strain. wikipedia.org In a chair conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). wikipedia.org Through a process called a ring flip, a chair conformation can interconvert to another chair, in which all axial positions become equatorial and vice-versa. chemistrysteps.com

When a substituent is in the axial position, it experiences steric hindrance from the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction. wikipedia.org To avoid this strain, substituents, particularly bulky ones, preferentially occupy the more stable equatorial position. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy change (ΔG) for the equatorial-to-axial equilibrium. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater energetic penalty for being in the axial position and thus a stronger preference for the equatorial position. wikipedia.org

For this compound, two diastereomers exist: cis and trans.

In the trans isomer, the two most stable chair conformations would have the substituents either both in equatorial positions (diequatorial) or both in axial positions (diaxial). Given that both methyl and propyl groups have positive A-values, the diequatorial conformer is significantly more stable.

In the cis isomer, one substituent must be axial while the other is equatorial. Through a ring flip, their positions are swapped. Since the propyl group is bulkier than the methyl group (as suggested by the A-values of similar alkyl groups), the conformer where the propyl group is equatorial and the methyl group is axial is the more stable of the two.

This predictable behavior makes this compound and related dialkylcyclohexanes ideal models for applying the fundamental principles of conformational analysis.

Investigations into Green Chemistry Processes Utilizing Alkylcyclohexanes

In the context of green chemistry, the focus is often on developing sustainable routes to valuable chemicals from renewable resources. Alkylcyclohexanes, including propylcyclohexane (B167486), are significant targets in this field as they are components of high-energy-density fuels, such as jet fuel. mdpi.commdpi.com A primary area of research involves the conversion of lignocellulosic biomass—the non-edible portion of plants—into these useful hydrocarbons. mdpi.comresearchgate.net

Lignin (B12514952), a complex aromatic polymer that provides structural rigidity to plants, is a major component of this biomass and is rich in aromatic structures. mdpi.com A key green chemistry process is the catalytic hydrodeoxygenation (HDO) of lignin and its derivatives. rsc.org This process removes oxygen atoms from the phenolic compounds derived from lignin depolymerization and hydrogenates the aromatic rings to produce cycloalkanes. mdpi.comrsc.org

Researchers have demonstrated the conversion of lignin model compounds, such as 4-propylguaiacol, into propylcyclohexane with high efficiency. bohrium.comrepec.org This is typically achieved using multifunctional catalysts under hydrogen pressure. For example:

A platinum nanoparticle catalyst (Pt@SLS) prepared using sodium lignosulfonate as a stabilizer showed up to 82.3% selectivity for propylcyclohexane from 4-propylguaiacol under mild conditions (80 °C, 1 MPa H₂).

A catalyst with sub-nanometric ruthenium (Ru) species on an amorphous-silica-alumina support has also been reported to be highly active and stable for the same conversion. bohrium.comrepec.org

Sulfided nickel-molybdenum (B8610338) (NiMo) catalysts on an alumina (B75360) support have been shown to yield 94% deoxygenated cycloalkanes from 4-propylguaiacol. rsc.org

The production of alkylcyclohexanes from lignin represents a significant advancement in creating "drop-in" biofuels—fuels that are chemically similar to their petroleum-based counterparts and can be used in existing infrastructure. researchgate.netgoogle.com This valorization of lignin, often a waste product from the paper and bioethanol industries, aligns with the core principles of green chemistry by utilizing renewable feedstocks and creating more sustainable fuel sources. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 1-methyl-4-propylcyclohexane (B14165554) is primarily centered on its role as a component in surrogate fuels designed to mimic the complex combustion behavior of conventional petroleum-derived fuels like jet fuel and diesel. mdpi.comresearchgate.net Scientists are actively investigating its properties to develop and validate detailed kinetic models for fuel combustion. A significant area of this research is the determination of the laminar burning velocity (LBV), a fundamental parameter that characterizes the reactivity and combustion performance of a fuel. mdpi.com For instance, a mixture containing propylcyclohexane (B167486) has been used to reproduce the LBV characteristics of Jet A-1 aviation fuel. mdpi.com These studies are crucial for the advancement of sustainable aviation fuels (SAFs), as understanding the contribution of individual components like this compound is vital for creating "drop-in" replacements for conventional fuels. mdpi.com

Another key area of current research involves the conformational analysis of 1,4-disubstituted cyclohexanes. cdnsciencepub.comyoutube.comlibretexts.org The relative orientation of the methyl and propyl groups (axial vs. equatorial) in the chair conformation significantly influences the compound's stability and physical properties. pressbooks.pub Researchers utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to study the conformational equilibria of such molecules. cdnsciencepub.comresearchgate.net While much of this work is foundational, it provides critical data for predicting the behavior of this compound in various applications. The general consensus is that for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable due to minimized steric repulsion. pressbooks.pub For 1,4-disubstituted cyclohexanes, the most stable conformation will have the larger substituent in the equatorial position. libretexts.org

Unexplored Research Avenues and Challenges

Despite its relevance, several research avenues concerning this compound remain largely unexplored. While it is used in surrogate fuel models, detailed experimental studies on its specific oxidation chemistry, including the formation of pollutants like soot and NOx, are limited. A deeper understanding of its high-temperature decomposition and reaction pathways would significantly enhance the accuracy of combustion models.

A significant challenge lies in the stereoselective synthesis of this compound isomers. beilstein-journals.org Developing efficient and selective methods to produce pure cis or trans isomers would enable a more precise investigation of their individual properties and combustion behavior. Current synthetic methods often result in mixtures, complicating detailed analysis. beilstein-journals.org

Furthermore, the application of this compound beyond the realm of fuels is an almost entirely unexplored field. While cycloalkanes, in general, are recognized for their use as building blocks in the synthesis of pharmaceuticals and advanced materials, there is a lack of research into the potential of this compound in these areas. fastercapital.comnumberanalytics.com Its specific stereochemistry and functionalization potential could lead to novel applications in drug discovery or as a monomer for new polymers with unique properties. numberanalytics.com

Potential Impact on Related Scientific Fields

Continued and expanded research on this compound holds the potential for significant impact across several scientific disciplines.

Fuel and Energy Science: A comprehensive understanding of the combustion characteristics of this compound will directly contribute to the development of next-generation biofuels and sustainable aviation fuels. mdpi.com By providing accurate data for predictive models, this research can accelerate the certification and adoption of cleaner energy sources, aiding in the decarbonization of the transportation sector. mdpi.comresearchgate.net

Organic and Medicinal Chemistry: The development of novel stereoselective synthetic routes for this compound could have a ripple effect in synthetic organic chemistry. The methodologies developed could be applicable to the synthesis of other complex cyclic molecules, which are common motifs in natural products and pharmaceuticals. beilstein-journals.orgnumberanalytics.com This could open doors to new therapeutic agents and bioactive compounds.

Materials Science: Exploring the use of this compound as a building block for polymers could lead to new materials with tailored properties. numberanalytics.com The rigid cyclohexane (B81311) core combined with the flexible propyl chain could impart unique thermal and mechanical characteristics to new classes of polymers and synthetic materials.

Computational Chemistry: Detailed experimental data on the conformational energies and reaction kinetics of this compound would provide valuable benchmarks for the development and refinement of computational chemistry models. cdnsciencepub.com This would improve the accuracy of theoretical predictions for a wide range of organic molecules, reducing the reliance on time-consuming and expensive experimental work.

Table 1: Current and Future Research on this compound

| Research Area | Current Focus | Unexplored Avenues | Potential Impact |

| Fuel Science | Use as a surrogate fuel component to model combustion of jet fuels; Laminar Burning Velocity (LBV) studies. mdpi.com | Detailed oxidation chemistry and pollutant formation studies; Investigation as a standalone biofuel component. | Development of sustainable aviation fuels (SAFs) and cleaner combustion technologies. mdpi.com |

| Organic Synthesis | General methods for synthesizing substituted cyclohexanes, often resulting in isomeric mixtures. beilstein-journals.org | Development of stereoselective synthesis methods for pure cis and trans isomers. | Advances in synthetic methodologies applicable to pharmaceuticals and natural products. beilstein-journals.orgnumberanalytics.com |

| Conformational Analysis | General studies on 1,4-disubstituted cyclohexanes to determine the stability of chair conformations. cdnsciencepub.comlibretexts.org | Precise experimental determination of the conformational energy landscape of both isomers of this compound. | Improved accuracy of computational models for predicting molecular properties. cdnsciencepub.com |

| Materials Science | No specific research found. | Exploration as a monomer for novel polymers; Use as a building block for functional materials. | Creation of new materials with unique thermal and mechanical properties. numberanalytics.com |

| Medicinal Chemistry | No specific research found. | Investigation as a scaffold for the design of new therapeutic agents. | Discovery of new drug candidates with novel mechanisms of action. numberanalytics.com |

Q & A

Q. What are the common synthesis routes for 1-Methyl-4-propylcyclohexane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of substituted cyclohexenes or alkylation of cyclohexane derivatives. For example, Grignard reagents can introduce the propyl group to a methylcyclohexane precursor. Optimization includes controlling temperature (e.g., 40–80°C for Grignard reactions) and solvent polarity to favor regioselectivity. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for monitoring purity and structural confirmation .

Q. How can researchers characterize the stereochemistry and conformational dynamics of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to distinguish axial vs. equatorial substituents by analyzing coupling constants and chemical shifts. Computational tools like density functional theory (DFT) can predict stable chair conformations. For experimental validation, compare calculated dipole moments with experimental data from dielectric constant measurements .

Advanced Research Questions

Q. What are the dominant reaction pathways for this compound under oxidative conditions, and how do radicals influence decomposition?

- Methodological Answer : Under high-temperature oxidation (950–1250 K), H-atom abstraction at the propyl or methyl group generates radicals, leading to β-scission and products like propene or cyclohexene. Kinetic modeling (e.g., using mechanisms with 100+ reactions) and sensitivity analysis are essential to identify rate-limiting steps. Probe-sampling coupled with GC-MS can track intermediates like methylene-cyclohexane .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Cross-validate data using multiple techniques: calorimetry for direct measurements and computational methods (e.g., Gaussian software with CBS-QB3 theory) for indirect validation. Discrepancies may arise from impurities or isomerization during experiments; use high-purity standards (>99%) and replicate trials under inert atmospheres .

Q. What experimental designs are suitable for studying the biological interactions of this compound metabolites?

- Methodological Answer : Employ in vitro assays (e.g., cytochrome P450 enzyme studies) to identify metabolic pathways. For toxicity assessment, use cell viability assays (e.g., MTT assay) and compare results with structurally similar compounds like 4-methyl-1-cyclohexanemethanol. Molecular docking can predict metabolite-enzyme interactions .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound in environmental degradation?

- Methodological Answer : Introduce deuterium at the methyl or propyl group to track bond cleavage via mass spectrometry. For photodegradation studies, use 13C-labeled analogs to monitor CO2 evolution. Combine with LC-MS/MS to quantify degradation products and validate pathways .

Data Analysis and Modeling

Q. What computational strategies are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer : Use group contribution methods (e.g., Joback-Reid) for boiling point and vapor pressure estimates. Refine predictions with molecular dynamics simulations (e.g., GROMACS) for properties like diffusion coefficients. Validate against experimental data from EPA DSSTox or PubChem .

Q. How can researchers address discrepancies between experimental and simulated IR spectra of this compound?

- Methodological Answer : Re-examine basis sets in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to improve accuracy. For experimental IR, ensure sample purity and correct for solvent effects. Compare with reference spectra from databases like NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.